molecular formula C18H21N5O3 B11643707 N~6~-(2,4-dimethylphenyl)-N~4~,N~4~-diethyl-7-nitro-2,1,3-benzoxadiazole-4,6-diamine

N~6~-(2,4-dimethylphenyl)-N~4~,N~4~-diethyl-7-nitro-2,1,3-benzoxadiazole-4,6-diamine

Cat. No.: B11643707
M. Wt: 355.4 g/mol
InChI Key: UDFBZIZKZNXIBA-UHFFFAOYSA-N
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Description

N~6~-(2,4-dimethylphenyl)-N~4~,N~4~-diethyl-7-nitro-2,1,3-benzoxadiazole-4,6-diamine is a complex organic compound with a unique structure that includes a benzoxadiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-(2,4-dimethylphenyl)-N~4~,N~4~-diethyl-7-nitro-2,1,3-benzoxadiazole-4,6-diamine typically involves multiple steps. One common method includes the reaction of 2,4-dimethylphenylamine with diethylamine in the presence of a nitrobenzoxadiazole derivative. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N~6~-(2,4-dimethylphenyl)-N~4~,N~4~-diethyl-7-nitro-2,1,3-benzoxadiazole-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted benzoxadiazole derivatives, which can have different functional groups attached depending on the reaction conditions and reagents used.

Scientific Research Applications

N~6~-(2,4-dimethylphenyl)-N~4~,N~4~-diethyl-7-nitro-2,1,3-benzoxadiazole-4,6-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N6-(2,4-dimethylphenyl)-N~4~,N~4~-diethyl-7-nitro-2,1,3-benzoxadiazole-4,6-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxadiazole derivatives, such as:

  • 2,1,3-Benzoxadiazole-4,6-diamine
  • 7-Nitro-2,1,3-benzoxadiazole
  • N~6~-(2,4-dimethylphenyl)-N~4~,N~4~-diethylbenzoxadiazole

Uniqueness

N~6~-(2,4-dimethylphenyl)-N~4~,N~4~-diethyl-7-nitro-2,1,3-benzoxadiazole-4,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C18H21N5O3

Molecular Weight

355.4 g/mol

IUPAC Name

5-N-(2,4-dimethylphenyl)-7-N,7-N-diethyl-4-nitro-2,1,3-benzoxadiazole-5,7-diamine

InChI

InChI=1S/C18H21N5O3/c1-5-22(6-2)15-10-14(19-13-8-7-11(3)9-12(13)4)18(23(24)25)17-16(15)20-26-21-17/h7-10,19H,5-6H2,1-4H3

InChI Key

UDFBZIZKZNXIBA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C2=NON=C12)[N+](=O)[O-])NC3=C(C=C(C=C3)C)C

Origin of Product

United States

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